1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylsulfonyl group and a piperidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Piperidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidinylmethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and piperidinylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group.
1H-Indole, 3-(phenylsulfonyl)-1-methyl-: Has a methyl group instead of the piperidinylmethyl group.
Uniqueness
1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- is unique due to the presence of both the phenylsulfonyl and piperidinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
651335-14-7 |
---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(piperidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c23-25(24,17-9-2-1-3-10-17)20-15-22(14-16-8-6-7-13-21-16)19-12-5-4-11-18(19)20/h1-5,9-12,15-16,21H,6-8,13-14H2 |
InChI Key |
XQRHKUSUBGWTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.